![molecular formula C23H28N6O B10996605 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996605.png)
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe pyrimidine ring is then introduced through a condensation reaction, and the final piperidine ring is formed through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including the compound , exhibit potent anti-inflammatory activities. For instance, studies have demonstrated that similar pyrazole compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in mediating inflammatory responses . The compound's structure allows it to interact effectively with inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Pyrazole derivatives have been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects. For example, compounds with similar structural motifs have been evaluated for their activity against Escherichia coli and Staphylococcus aureus, revealing a strong correlation between structural features and antimicrobial efficacy .
Anticonvulsant and Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of pyrazole derivatives. Compounds in this class have been subjected to testing for anticonvulsant activity using established animal models. Some derivatives have shown promising results in protecting neuronal cells from damage induced by seizures, suggesting potential applications in treating epilepsy .
Case Study 1: Anti-inflammatory Efficacy
A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced rat paw edema models. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .
Case Study 2: Antimicrobial Testing
In another investigation, a range of pyrazole compounds were tested for their antimicrobial activity against various pathogens. The findings revealed that specific structural modifications enhanced the compounds' effectiveness against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole .
Uniqueness
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a pyrimidine derivative. Its molecular formula is C21H26N6O with a molecular weight of approximately 382.48 g/mol. The presence of these functional groups contributes to its biological activity.
1. Anticancer Activity
Research has indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tumor Growth : Compounds with similar structures have been reported to reduce tumor size in vivo models by inducing apoptosis in cancer cells .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression .
2. Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent:
- Cytokine Inhibition : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation in animal models .
- Experimental Models : In carrageenan-induced edema models, pyrazole derivatives exhibited significant reductions in paw swelling, indicating their efficacy as anti-inflammatory agents .
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broad Spectrum Activity : Pyrazole derivatives have been tested against various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria .
- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Research Findings and Case Studies
Properties
Molecular Formula |
C23H28N6O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O/c1-15-12-16(2)25-23(24-15)28-11-5-6-19(14-28)22(30)26-20-7-9-21(10-8-20)29-18(4)13-17(3)27-29/h7-10,12-13,19H,5-6,11,14H2,1-4H3,(H,26,30) |
InChI Key |
KOBPPWGRGLADIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
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